N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide
CAS No.: 942676-67-7
Cat. No.: VC7317449
Molecular Formula: C14H17N3O4S2
Molecular Weight: 355.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942676-67-7 |
|---|---|
| Molecular Formula | C14H17N3O4S2 |
| Molecular Weight | 355.43 |
| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C14H17N3O4S2/c1-22(18,19)16-14-9-13(11-5-3-2-4-6-11)15-17(14)12-7-8-23(20,21)10-12/h2-6,9,12,16H,7-8,10H2,1H3 |
| Standard InChI Key | GDFNBYRNRLTMKD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC(=NN1C2CCS(=O)(=O)C2)C3=CC=CC=C3 |
Introduction
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral effects.
Synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring and subsequent functionalization with sulfonamide groups. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Synthesis Steps
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Formation of Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through various methods, including the reaction of hydrazine derivatives with appropriate carbonyl compounds.
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Functionalization with Sulfonamide Groups: Once the pyrazole ring is formed, it is functionalized with sulfonamide groups. This step often involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base.
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Introduction of Thiolane Moiety: The thiolane moiety is introduced through reactions involving thiolane precursors. This step may involve oxidation or other transformations to achieve the desired dioxo group.
Monitoring and Characterization
Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and characterize the final product.
Potential Biological Activities
Compounds with similar structures to N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide have shown potential therapeutic effects, including anti-inflammatory and antimicrobial activities. The specific interactions and mechanisms of action are subjects of ongoing studies.
Potential Therapeutic Applications
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Anti-inflammatory Activity: The compound's unique structure may allow it to interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting inflammation.
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Antimicrobial Activity: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar effects against certain pathogens.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide | Not specified | Not specified | Anti-inflammatory, Antimicrobial |
| N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide | C22H23N3O5S | 441.5 | Therapeutic effects against enzymes and receptors |
| N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | C15H16N2O4S | 320.4 | Anti-inflammatory, Anticancer |
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